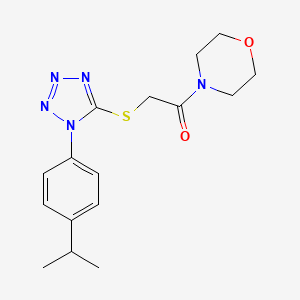

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

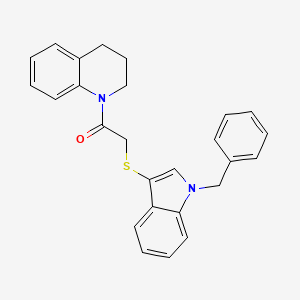

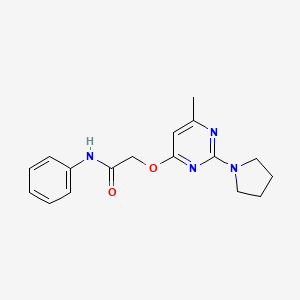

The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thioether group, and a morpholino group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrazole ring, for example, is a five-membered ring containing four nitrogen atoms and one carbon atom. The morpholino group is a six-membered ring containing one oxygen atom and five carbon atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the tetrazole ring is known to participate in various reactions, including substitution and addition reactions . The morpholino group could also participate in reactions, particularly those involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and morpholino groups could impact the compound’s solubility, acidity/basicity, and stability .Wissenschaftliche Forschungsanwendungen

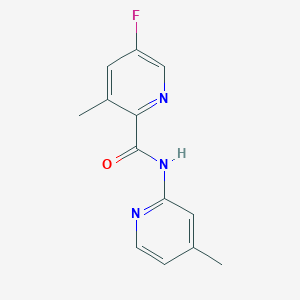

Anticholinesterase Activity

A study focused on synthesizing various tetrazole derivatives to investigate their anticholinesterase activities. The derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) using a modification of Ellman’s spectrophotometric method. Some compounds with electron-donating substituents exhibited significant anticholinesterase activity, suggesting potential applications in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Mohsen et al., 2014).

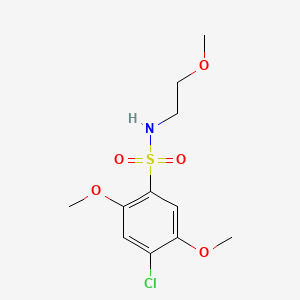

Anti-inflammatory Activity

Another research avenue explored the synthesis of novel thiophene derivatives, including compounds with morpholine rings, for their anti-inflammatory properties. One particular study highlighted the synthesis, characterization, and evaluation of these derivatives, revealing that some compounds demonstrated comparable or superior anti-inflammatory activity to indomethacin, a standard drug used in treatment. This indicates the compound's potential as a framework for developing new anti-inflammatory agents (Helal et al., 2015).

Anticancer Activity

The synthesis and biological evaluation of certain benzimidazole derivatives as potential anticancer agents were also studied. These compounds were tested for their anticancer activities using various assays on different tumor cell lines. Results indicated considerable selectivity and efficacy against specific cell lines, highlighting the potential use of such compounds in cancer therapy (Yurttaş et al., 2013).

HIV-1 Replication Inhibition

Research into the design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified compounds that inhibit HIV-1 replication. These findings are crucial for developing new therapeutics for HIV-1, as some derivatives showed promising activity against the virus replication in initial biological studies, presenting a potential avenue for HIV treatment (Che et al., 2015).

Molecular Docking and Antibacterial Activity

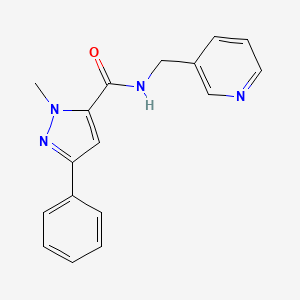

A novel series of pyrazole derivatives was synthesized and evaluated for its antibacterial activity, employing molecular docking to understand the binding interactions with bacterial proteins. This approach not only identified compounds with significant antibacterial properties but also provided insights into the mechanism of action at the molecular level, offering a pathway to targeted antibacterial drug design (Khumar et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-12(2)13-3-5-14(6-4-13)21-16(17-18-19-21)24-11-15(22)20-7-9-23-10-8-20/h3-6,12H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDHICHPCNLYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)

![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)

![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)

![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)

![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)